molecular formula C21H19N5O B2519705 N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide CAS No. 897622-42-3

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide

Cat. No. B2519705
M. Wt: 357.417
InChI Key: PTYHZRHEDHCXNS-UHFFFAOYSA-N
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Description

The compound "N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide" is a derivative of naphthalene-1-carboxamide, which is a structural motif found in various chemical entities with diverse biological activities. The naphthalene core is a common feature in many pharmaceuticals and materials due to its planar, aromatic nature, which allows for significant π-π interactions and potential for extensive conjugation. This particular compound is not directly mentioned in the provided papers, but its analysis can be inferred from related structures and their properties.

Synthesis Analysis

The synthesis of related naphthalene-1-carboxamide derivatives is well-documented. For instance, N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including a naphthalen-1-yl variant, were synthesized and characterized by various spectroscopic techniques . Similarly, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were prepared through direct acylation reactions . These methods typically involve acylation of amines or naphthyl compounds with appropriate acyl chlorides or anhydrides, suggesting that the target compound could be synthesized through a similar acylation strategy, possibly involving a tetrazole-containing acyl chloride and a naphthalene-1-amine derivative.

Molecular Structure Analysis

The molecular structure of naphthalene-1-carboxamide derivatives is characterized by the presence of a naphthalene ring system, which can adopt various conformations depending on the substituents. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide showed that the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by intramolecular hydrogen bonding . This suggests that the target compound may also exhibit intramolecular interactions that stabilize its conformation, potentially involving the tetrazole moiety.

Chemical Reactions Analysis

Naphthalene-1-carboxamide derivatives can participate in various chemical reactions, often facilitated by the reactivity of the amide group or other functional groups present on the naphthalene ring. For instance, the cyano group in N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives can act as a nucleophilic site for further chemical transformations . The tetrazole ring in the target compound is known for its reactivity, particularly in click chemistry and as a bioisostere for carboxylic acids, suggesting that it could undergo reactions such as nucleophilic substitution or participate in the formation of coordination complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-1-carboxamide derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and crystallinity. For example, the introduction of bulky substituents can lead to amorphous materials with good solubility in organic solvents, as seen in aromatic polyamides containing pendant naphthalene-8-oxybenzamide units . The target compound's physical properties would likely be influenced by the presence of the 3,4-dimethylphenyl and tetrazole groups, which could affect its solubility and potential for forming crystalline solids.

Scientific Research Applications

Medicinal Chemistry and Biological Applications

  • Antimycobacterial Activity : N-Alkoxyphenylhydroxynaphthalenecarboxamides exhibit significant antimycobacterial activity, with some compounds showing activity comparable or superior to rifampicin against Mycobacterium tuberculosis, demonstrating the potential of naphthalene-carboxamide derivatives in tuberculosis treatment (Goněc et al., 2016).
  • Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines were shown to have potent cytotoxic properties against various cancer cell lines, indicating their potential use in cancer therapy (Deady et al., 2003).

Polymer Science and Materials

  • Electrochromic Polymers : Naphthalene-cored dicarboxamides were utilized to create electroactive films with reversible electrochemical oxidation processes and color changes upon electro-oxidation, suggesting their application in electrochromic devices (Hsiao & Han, 2017).
  • Aromatic Polyamides : Novel aromatic polyamides containing pendant bulky naphthalene-8-oxybenzamide units have been synthesized, characterized by good solubility, and high thermal stability, indicating their potential in high-performance materials (Ghodke et al., 2021).

Organic Synthesis and Chemistry

  • Photoclick Chemistry : Naphthalene-based tetrazoles have been developed for fluorogenic, two-photon-triggered photoclick chemistry in live mammalian cells, demonstrating advanced methods for spatially controlled imaging within biological systems (Yu et al., 2013).
  • G-quadruplex Ligands : Naphthalene diimide derivatives have been explored as telomere targeting agents in pancreatic cancer cells, showcasing the therapeutic potential of naphthalene derivatives in targeting specific DNA structures (Micco et al., 2013).

Safety And Hazards

On heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

Future Directions

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the synthesis and study of tetrazole derivatives offer a promising future direction for medicinal chemists working in the area of antibacterial research .

properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-14-10-11-17(12-15(14)2)26-20(23-24-25-26)13-22-21(27)19-9-5-7-16-6-3-4-8-18(16)19/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYHZRHEDHCXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide

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